molecular formula C11H13BrClNO2 B1322276 Tert-butyl (4-bromo-2-chlorophenyl)carbamate CAS No. 330794-09-7

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

Cat. No.: B1322276
CAS No.: 330794-09-7
M. Wt: 306.58 g/mol
InChI Key: MMEJPTJXEPYWQC-UHFFFAOYSA-N
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Description

Introduction to Tert-Butyl (4-Bromo-2-Chlorophenyl)Carbamate

Chemical Identity and Nomenclature

This compound is systematically named tert-butyl N-(4-bromo-2-chlorophenyl)carbamate under IUPAC guidelines. Key identifiers include:

Property Value Source
CAS Registry Number 330794-09-7
Molecular Formula C₁₁H₁₃BrClNO₂
Molecular Weight 306.58 g/mol
SMILES CC(C)(C)OC(=O)NC₁=C(C=C(C=C₁)Br)Cl
InChI Key MMEJPTJXEPYWQC-UHFFFAOYSA-N

Synonymous designations include MFCD08703148 (MDL number) and tert-butyl 4-bromo-2-chlorophenylcarbamate . The Boc group (tert-butoxycarbonyl) serves as a protective moiety for amines, enhancing solubility and stability during synthetic workflows.

Structural Features and Functional Group Analysis

The molecule comprises three distinct regions:

  • Halogenated Aromatic Ring :

    • A benzene ring substituted with bromine at the para (4th) position and chlorine at the ortho (2nd) position.
    • Halogen atoms confer electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann couplings.
  • Carbamate Linkage :

    • The N–C(=O)–O– group bridges the phenyl ring and tert-butyl moiety.
    • Carbamates exhibit resistance to nucleophilic attack under basic conditions, making them ideal protective groups.
  • tert-Butyl Group :

    • A bulky C(C)(C)C substituent providing steric hindrance, which stabilizes the carbamate against hydrolysis.
Comparative Structural Analysis
Feature This compound tert-Butyl (4-Chlorophenyl)Carbamate
Molecular Formula C₁₁H₁₃BrClNO₂ C₁₁H₁₄ClNO₂
Halogen Substituents Br (4), Cl (2) Cl (4)
Molecular Weight 306.58 g/mol 243.69 g/mol
Reactivity Profile Cross-coupling, electrophilic substitution Nucleophilic aromatic substitution

Data derived from analogs in .

Historical Context in Organohalide Chemistry

Organohalides have been pivotal in synthetic chemistry since the 19th century, with milestones including:

  • Grignard Reagents (1900) : Magnesium-organohalide intermediates enabled carbon-carbon bond formation.
  • Suzuki Coupling (1979) : Palladium-catalyzed cross-couplings using aryl halides revolutionized drug synthesis.

This compound exemplifies modern applications of halogenated aromatics. Its dual halogen substituents allow sequential functionalization—bromine for cross-coupling and chlorine for directed ortho-metalation. The Boc group, introduced in the 1960s, remains a cornerstone of peptide synthesis and heterocycle protection.

Evolution of Carbamate Chemistry
Era Development Impact on Compound Design
1960s Boc protection strategy Enhanced amine stability in synthesis
1980s Transition-metal catalysis Enabled aryl halide functionalization
2000s High-throughput screening Identified carbamates as kinase inhibitors

Sources: .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEJPTJXEPYWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625080
Record name tert-Butyl (4-bromo-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330794-09-7
Record name tert-Butyl (4-bromo-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-2-chlorophenyl)carbamate typically involves the reaction of 4-bromo-2-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates.

    Oxidation Reactions: Products include phenyl carbamate oxides.

    Reduction Reactions: Products include phenyl carbamate amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl (4-bromo-2-chlorophenyl)carbamate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly N-Boc-aminoalkoxyphenyl derivatives, which are precursors for pharmacophore elements used in drug development .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that it may exhibit activity against various microbial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary research suggests that derivatives of this compound could inhibit cancer cell proliferation, thus offering a pathway for anticancer drug development .

Pharmacological Applications

This compound is explored as a precursor in the synthesis of drugs aimed at treating conditions such as glaucoma. Its role in developing pharmacophores highlights its significance in targeted drug design and therapeutic applications .

Agrochemical Synthesis

The compound is also utilized in the synthesis of pesticides and other agrochemicals, leveraging its chemical properties to develop effective agricultural solutions .

  • Anticancer Activity Study :
    In a study evaluating the anticancer potential of various carbamate derivatives, this compound was shown to inhibit cell proliferation in several cancer cell lines. The study employed standard assays to measure cell viability and apoptosis rates, indicating promising results for future drug development .
  • Synthesis of Pharmacophores :
    Research focused on synthesizing N-Boc-aminoalkoxyphenyl derivatives demonstrated the utility of this compound as a starting material. The derivatives were characterized using NMR and mass spectrometry, confirming their structure and potential as drug candidates for glaucoma treatment .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the context of drug development, it acts as a precursor to pharmacophore elements that can bind to biological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate

  • Molecular Formula: C₉H₆BrClF₃NO₂
  • Molecular Weight : 332.5 g/mol
  • CAS : 1097815-60-5
  • Key Differences: Replaces the tert-butyl group with a 2,2,2-trifluoroethyl ester. This modification may alter solubility (increased lipophilicity) and metabolic stability compared to the tert-butyl analogue .

Tert-butyl (4-chlorophenethyl)carbamate

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • CAS : 167886-56-8
  • Key Differences: Features a 4-chlorophenethyl group instead of the 4-bromo-2-chlorophenyl moiety. However, the absence of bromine limits utility in cross-coupling reactions.

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate (AN-6112)

  • Molecular Formula: C₁₂H₁₅BrClNO₂
  • Molecular Weight : 344.61 g/mol
  • CAS : 1881328-92-2
  • Purity : 98%
  • Key Differences: Substitutes the 4-bromo-2-chlorophenyl group with a 4-bromo-3-chloro-2-methylphenyl ring. This compound’s high purity (98%) makes it suitable for precision synthesis .

tert-Butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (HC-4207)

  • Molecular Formula : C₁₅H₁₉BrClN₂O₂
  • Molecular Weight : 399.68 g/mol
  • CAS : 1429891-40-6
  • Purity : 98%
  • Key Differences : Incorporates a piperazine ring linked to the 4-bromo-2-chlorophenyl group. The piperazine moiety introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This structural feature is advantageous in designing central nervous system (CNS)-targeted therapeutics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features
Tert-butyl (4-bromo-2-chlorophenyl)carbamate C₁₁H₁₃BrClNO₂ ~330.59 Not provided N/A 4-Br, 2-Cl phenyl; Boc protection
2,2,2-Trifluoroethyl analogue C₉H₆BrClF₃NO₂ 332.5 1097815-60-5 N/A Trifluoroethyl ester
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 167886-56-8 N/A 4-Cl phenethyl chain
AN-6112 C₁₂H₁₅BrClNO₂ 344.61 1881328-92-2 98% 4-Br, 3-Cl, 2-Me phenyl
HC-4207 C₁₅H₁₉BrClN₂O₂ 399.68 1429891-40-6 98% Piperazine-linked 4-Br-2-Cl phenyl

Functional and Reactivity Analysis

  • Electrophilic Reactivity : The trifluoroethyl analogue (CAS 1097815-60-5) exhibits higher electrophilicity at the carbamate carbonyl due to the electron-withdrawing CF₃ group, making it more reactive toward nucleophiles compared to the tert-butyl variant .
  • Solubility and Bioavailability : HC-4207’s piperazine ring enhances water solubility, a critical factor in drug formulation, whereas the tert-butyl group in the parent compound improves lipid membrane permeability .
  • Synthetic Utility : The 4-bromo-2-chlorophenyl group in the parent compound enables versatile cross-coupling reactions, whereas the 4-chlorophenethyl derivative (CAS 167886-56-8) is more suited for alkylation or reduction chemistry .

Biological Activity

Tert-butyl (4-bromo-2-chlorophenyl)carbamate (CAS No. 330794-09-7) is a synthetic compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.

This compound has the molecular formula C11H13BrClNO2. It features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromine and a chlorine atom on the phenyl ring. This structural configuration allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Hydrolysis : The carbamate group can undergo hydrolysis to yield amines and carbon dioxide.
  • Oxidation/Reduction : Capable of being oxidized or reduced, which alters its functional properties and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can significantly influence various biochemical pathways, making it a valuable compound for therapeutic applications.

Antimicrobial Properties

Research highlights the compound's potential antimicrobial activity. In vitro studies have demonstrated that derivatives of carbamate compounds exhibit significant inhibition against various bacterial strains. For instance, modifications of the this compound structure have shown enhanced efficacy against resistant strains of bacteria.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression and affecting microtubule dynamics. The compound's ability to bind to β-tubulin disrupts cytoskeletal integrity, leading to cell death in certain cancer cell lines .

Case Studies

  • Inhibition of Enzyme Activity :
    A study focused on the enzyme inhibition potential of this compound demonstrated that it acts as a potent inhibitor of specific hydrolases involved in metabolic pathways. The kinetic analysis revealed an IC50 value indicative of strong inhibitory action, suggesting its utility in studying enzyme mechanisms .
  • Pharmacokinetic Profile :
    Another investigation assessed the pharmacokinetic properties of this compound in animal models. The results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This profile supports its potential as a lead compound in drug development .

Applications in Drug Development

This compound serves as a precursor for pharmacophore elements that target biological receptors involved in disease processes such as glaucoma and cancer. Its derivatives are being synthesized for enhanced activity against specific molecular targets, paving the way for novel therapeutic agents .

Summary Table of Biological Activities

Biological Activity Description
AntimicrobialEffective against various bacterial strains; potential for developing new antibiotics.
AnticancerInduces apoptosis; disrupts microtubule function leading to cell death in cancer cells.
Enzyme InhibitionPotent inhibitor of specific hydrolases; useful for studying metabolic pathways.
PharmacokineticsFavorable absorption and distribution; low toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-bromo-2-chlorophenyl)carbamate?

The compound can be synthesized via condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate the formation of the carbamate bond between tert-butyl-protected amines and substituted phenyl carboxylic acids. Reaction conditions typically involve anhydrous solvents (e.g., DCM or DMF) at room temperature, with purification via column chromatography .

Q. How should researchers handle and store this compound safely?

Follow safety protocols from analogous carbamates: use in well-ventilated areas, avoid direct sunlight, and store at room temperature. Personal protective equipment (PPE) such as gloves, lab coats, and safety goggles is mandatory. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. What spectroscopic methods are recommended for structural confirmation?

Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the carbamate backbone and substituent positions. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Systematically vary parameters:

  • Solvent polarity : Test DMF (polar aprotic) vs. THF (less polar).
  • Catalyst loading : Optimize EDCI/HOBt stoichiometry (1.2–2.0 equivalents).
  • Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions. Monitor progress via TLC and isolate intermediates to minimize degradation .

Q. What strategies resolve contradictory data in purity analysis (e.g., HPLC vs. NMR)?

Cross-validate using orthogonal methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess organic impurities.
  • 1H^1H-NMR integration**: Quantify residual solvents or byproducts.
  • Elemental analysis : Confirm stoichiometry of C, H, N, and halogens. Discrepancies often arise from non-UV-active impurities or residual water .

Q. How does the electronic environment of the bromine and chlorine substituents influence reactivity?

The bromine at the 4-position is more susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) due to its lower electronegativity compared to chlorine at the 2-position. Computational studies (DFT) can model charge distribution to predict regioselectivity in functionalization reactions .

Q. What mechanistic insights explain the role of EDCI/HOBt in carbamate formation?

EDCI activates the carboxyl group via an O-acylisourea intermediate, while HOBt suppresses racemization by stabilizing the active ester. Kinetic studies (e.g., in situ IR monitoring) reveal that HOBt accelerates the reaction by reducing activation energy .

Q. How can thermal stability be assessed for this compound?

Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (TdT_d). Differential scanning calorimetry (DSC) identifies phase transitions. For lab-scale stability, monitor melting points and discoloration under controlled heating .

Q. What are the challenges in functionalizing the bromine moiety without affecting the chlorine substituent?

Use palladium-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) under mild conditions (room temperature, low catalyst loading) to preserve the C–Cl bond. Protect the carbamate group with acid-labile tert-butyl to prevent hydrolysis during reaction .

Methodological Tables

Table 1: Key Synthetic Parameters for EDCI/HOBt-Mediated Coupling

ParameterOptimal RangeImpact on Yield
EDCI Equivalents1.5–2.0Maximizes activation
Reaction Time12–24 hoursReduces side products
SolventDMF > DCMEnhances solubility

Table 2: Analytical Techniques for Purity Assessment

MethodDetection LimitLimitations
HPLC-UV0.1%UV-inactive impurities missed
1H^1H-NMR5%Overlap with solvent peaks
Elemental Analysis±0.3%Requires high purity sample

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